molecular formula H4N2 B089299 HYDRAZINE-D4 CAS No. 13762-95-3

HYDRAZINE-D4

Cat. No. B089299
Key on ui cas rn: 13762-95-3
M. Wt: 36.07 g/mol
InChI Key: OAKJQQAXSVQMHS-JBISRTOLSA-N
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Patent
USRE029358

Procedure details

The starting material, 4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide, is prepared as follows: 4-phenylimidazolidine-2-thione and methyliodide in refluxing ethanol yield 2-methylthio-4-phenyl-2-imidazolin hydroiodide, which upon treatment with hydrazine in boiling ethanol yields the desired intermediate, melting at 107°-108° C.
Name
4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[IH:1].[C:2]1([CH:8]2[CH2:12][NH:11][C:10]([NH:13][NH2:14])=[N:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2CN[C:23](=[S:26])N2)C=CC=CC=1.CI>C(O)C>[IH:1].[CH3:23][S:26][C:10]1[NH:11][CH2:12][CH:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1.[NH2:13][NH2:14] |f:0.1,5.6|

Inputs

Step One
Name
4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
I.C1(=CC=CC=C1)C1N=C(NC1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1NC(NC1)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
I.CSC=1NCC(N1)C1=CC=CC=C1
Name
Type
product
Smiles
NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE029358

Procedure details

The starting material, 4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide, is prepared as follows: 4-phenylimidazolidine-2-thione and methyliodide in refluxing ethanol yield 2-methylthio-4-phenyl-2-imidazolin hydroiodide, which upon treatment with hydrazine in boiling ethanol yields the desired intermediate, melting at 107°-108° C.
Name
4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[IH:1].[C:2]1([CH:8]2[CH2:12][NH:11][C:10]([NH:13][NH2:14])=[N:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2CN[C:23](=[S:26])N2)C=CC=CC=1.CI>C(O)C>[IH:1].[CH3:23][S:26][C:10]1[NH:11][CH2:12][CH:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1.[NH2:13][NH2:14] |f:0.1,5.6|

Inputs

Step One
Name
4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
I.C1(=CC=CC=C1)C1N=C(NC1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1NC(NC1)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
I.CSC=1NCC(N1)C1=CC=CC=C1
Name
Type
product
Smiles
NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE029358

Procedure details

The starting material, 4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide, is prepared as follows: 4-phenylimidazolidine-2-thione and methyliodide in refluxing ethanol yield 2-methylthio-4-phenyl-2-imidazolin hydroiodide, which upon treatment with hydrazine in boiling ethanol yields the desired intermediate, melting at 107°-108° C.
Name
4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[IH:1].[C:2]1([CH:8]2[CH2:12][NH:11][C:10]([NH:13][NH2:14])=[N:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2CN[C:23](=[S:26])N2)C=CC=CC=1.CI>C(O)C>[IH:1].[CH3:23][S:26][C:10]1[NH:11][CH2:12][CH:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1.[NH2:13][NH2:14] |f:0.1,5.6|

Inputs

Step One
Name
4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
I.C1(=CC=CC=C1)C1N=C(NC1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1NC(NC1)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
I.CSC=1NCC(N1)C1=CC=CC=C1
Name
Type
product
Smiles
NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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